molecular formula C16H24N4O2 B12223689 4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine

4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12223689
M. Wt: 304.39 g/mol
InChI Key: CSKXCPGTRWNCSN-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the piperidine and morpholine rings through various coupling reactions. Common reagents used in these reactions include:

    Pyrimidine precursors: Such as 2,6-dimethylpyrimidine.

    Piperidine derivatives: Such as piperidine-1-carboxylic acid.

    Morpholine: As a reactant or solvent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway involvement: Participating in metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)piperazine
  • 4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)thiomorpholine

Uniqueness

4-(2,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is unique due to its specific combination of pyrimidine, piperidine, and morpholine rings. This structural arrangement may confer distinct chemical and biological properties, making it valuable for specific applications.

Conclusion

This compound is a complex heterocyclic compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action are areas of interest for researchers, and its unique structure sets it apart from similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H24N4O2/c1-12-10-15(18-13(2)17-12)20-8-9-22-14(11-20)16(21)19-6-4-3-5-7-19/h10,14H,3-9,11H2,1-2H3

InChI Key

CSKXCPGTRWNCSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCOC(C2)C(=O)N3CCCCC3

Origin of Product

United States

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